N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
Overview
Description
Preparation Methods
The synthesis of N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide typically involves the reaction of 4-fluoro-N-methylbenzene-1-carboximidamide with an appropriate amine under specific conditions. The reaction is carried out in the presence of hydroiodic acid, which facilitates the formation of the hydroiodide salt . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide has diverse applications in scientific research, including:
Drug Development: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound’s unique properties make it suitable for use as a catalyst in various chemical reactions.
Material Science: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide can be compared with similar compounds such as:
- N’-amino-4-chloro-N-methylbenzene-1-carboximidamide
- N’-amino-4-bromo-N-methylbenzene-1-carboximidamide
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications .
Properties
IUPAC Name |
N-amino-4-fluoro-N'-methylbenzenecarboximidamide;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3.HI/c1-11-8(12-10)6-2-4-7(9)5-3-6;/h2-5H,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJDXMFCQXSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)F)NN.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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